molecular formula C8H6BrN B042483 2-bromo-1H-indole CAS No. 139409-34-0

2-bromo-1H-indole

Cat. No. B042483
M. Wt: 196.04 g/mol
InChI Key: ZPRQXVPYQGBZON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 2-bromo-1H-indole, often involves strategies to construct the indole core followed by functionalization at specific positions. A comprehensive classification of indole syntheses has been proposed, focusing on the formation of the indole ring system through various methods, including electrophilic substitution, nucleophilic addition, and cyclization reactions. For example, the Fischer indole synthesis is a well-known method for synthesizing indoles from aryl hydrazines and ketones or aldehydes, which could be adapted for the synthesis of 2-bromo-1H-indole by introducing a bromine substituent at the appropriate step (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Chemical Synthesis and Modifications:

    • 2-bromo-1H-indole reacts with primary amines to produce rearranged amides, which can be further processed to create α-substituted tryptamines or β-substituted indole-3-acetamides (Sanchez & Parcell, 1990).
    • It is involved in the copper-catalyzed synthesis of 3-cyano-1H-indoles and related compounds, showcasing its role in multicomponent cascade reactions (Li et al., 2015).
    • The compound also participates in C(sp2)-H dual functionalization under metal-free conditions, leading to 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama et al., 2015).
    • It serves as a substrate in copper-catalyzed C-C coupling and cyclization processes to form indolo[2,1-a]isoquinolines (Lee et al., 2018).
  • Pharmaceutical and Medicinal Research:

    • 2-bromo-1H-indole-based hybrid oxadiazole scaffolds exhibit potent anti-diabetic potential, suggesting its significance in drug discovery (Nazir et al., 2018).
    • Derivatives of 2-bromo-1H-indole have been explored as antitumor agents, antipyretic analgesics, and hindered amines, further underscoring its potential in therapeutic applications (Wei, 2011).
  • Biochemical and Analytical Applications:

    • Indole derivatives, including those derived from 2-bromo-1H-indole, have shown potential as anticancer agents and in the design of anti-SARS-CoV-2 therapies (Gobinath et al., 2021).
    • It is used in the synthesis of indole 2'-deoxyribonucleosides, indicating its utility in nucleoside chemistry (Li et al., 2016).

Safety And Hazards

When handling 2-Bromo-1H-indole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a highlighted area of future research .

properties

IUPAC Name

2-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRQXVPYQGBZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473105
Record name 2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1H-indole

CAS RN

139409-34-0
Record name 2-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 1-phenylsulfonylindole-2-carboxylate (1 eq.) in DMF (2.5 ml/mmol) under N2, was added a solution of bromine (4 eq.) in DMF (0.5 ml/mmol). This reaction mixture was stirred at room temperature for about 4 hours, following which water was added and the mixture was extracted with dichloromethane (×3). The organic layer was washed with a saturated solution of Na2SO5, dried and evaporated to give a crude yellow oil. Purification by chromatography on silica gel (eluent: C6H12/EtOAc 9/1) afforded 3-brominated indole 11.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S Lu, R Wang, Y Yang, Y Li, Z Shi… - The Journal of Organic …, 2011 - ACS Publications
… 2-Bromo-1H-indole-3-carbaldehyde. (7) … After evaporation of solvent, pure 2- bromo-1H-indole-3-carbaldehyde was obtained (3.44 g, 98%) as a pale yellow solid, mp 181–182 C (lit. 186…
Number of citations: 20 pubs.acs.org
H Zhang, RC Larock - The Journal of Organic Chemistry, 2003 - ACS Publications
… In conclusion, a number of N-substituted 2-bromo-1H-indole-3-carboxaldehydes bearing a … A wide variety of functionalized 2-bromo-1H-indole-3-carboxaldehydes participate in this …
Number of citations: 80 pubs.acs.org
H Zhang, RC Larock - Organic Letters, 2002 - ACS Publications
… As seen in Table 1, by employing 2-bromo-1H-indole-3-carboxaldehydes with a trimethylene tether from the indole nitrogen to the carbon−carbon triple bond, the parent isocanthine …
Number of citations: 45 pubs.acs.org
H Zhang, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… The unprotected indolealdehyde, 2-bromo-1H-indole-3-carboxaldehyde (5d), underwent palladium-catalyzed Sonogashira coupling with phenylacetylene, producing the corresponding …
Number of citations: 144 pubs.acs.org
H Mei, A Liu, J He, Y Yu, J Han - Organic Letters, 2022 - ACS Publications
… (7) Larock and co-workers also tried to synthesize isocanthin-6-one derivative 2 via palladium-catalyzed intramolecular annulations of N-substituted 2-bromo-1H-indole-3-…
Number of citations: 11 pubs.acs.org
RM Alam, JJ Keating - European Journal of Organic Chemistry, 2023 - Wiley Online Library
… [2,4,6-8] For example, Gribble and coworkers first demonstrated that the DHPIs 6 and 7 could be approached from 2-bromo-1H-indole-3-carboxamides (8), employing a two-step radical …
H Zhang, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… 4k,17 3-Iodo-1H-indole-2-carboxaldehyde, 25 3-iodo-1-(methoxymethyl)indole-2-carboxaldehyde, 25 and 2-bromo-1H-indole-3-carboxaldehyde 26 were prepared according to …
Number of citations: 72 pubs.acs.org
M Tiano, P Belmont - The Journal of Organic Chemistry, 2008 - ACS Publications
… After evaporation of solvent, pure 2-bromo-1H-indole-3-carbaldehyde was obtained as 3.44 g (15.35 mmol) of pale yellow solid (98%): mp 186 C (lit. 196−198 C (37)); 1 H NMR (300 …
Number of citations: 70 pubs.acs.org
N Rodrigues, L Boiaryna, J Vercouillie… - European Journal of …, 2016 - Wiley Online Library
… -1H-indole-1-carboxylate (1a): Di-tert-butyl dicarbonate (713 mg, 3.27 mmol, 1, 5 equiv.) and DMAP (53 mg, 0, 43 mmol, 0, 2 equiv.) were added to a solution of 2-bromo-1H-indole-3-…
TS Sello - 2008 - core.ac.uk
… brominated compound, 1-benzyl-2-bromo-1H-indole, and the iodated compound, 1-benzyl-2-iodo-1H-benzo[d]imidazole. 1-Benzyl-2-bromo-1H-indole was synthesized by means of a …
Number of citations: 5 core.ac.uk

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